Product packaging for Chlorophyllide a(Cat. No.:)

Chlorophyllide a

Cat. No.: B1213350
M. Wt: 615 g/mol
InChI Key: ANWUQYTXRXCEMZ-NYABAGMLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorophyllide a is a vital phytol-free intermediate in the chlorophyll biosynthetic pathway, serving as a direct precursor to Chlorophyll a and b . This key pigment is integral to foundational research in photosynthesis, allowing scientists to study energy capture and transfer mechanisms without the hydrophobic influence of the phytol tail . In plant and algal studies, this compound is critical for investigating the regulation and activity of chlorophyllase, the enzyme responsible for cleaving the phytol group from Chlorophyll a . Its role extends to the broader study of chlorophyll metabolism, pigment recycling, and the plant's response to environmental stressors . Furthermore, this compound is an essential starting material in the study of bacteriochlorophyll biosynthesis in photosynthetic bacteria . Recent scientific investigations have also explored its potential medicinal properties, including its activity as an antioxidant and antitumor agent, opening avenues for pharmaceutical research . This product is provided for Research Use Only (RUO). It is not intended for diagnostic procedures, drug use, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H34MgN4O5 B1213350 Chlorophyllide a

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H34MgN4O5

Molecular Weight

615 g/mol

IUPAC Name

magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid

InChI

InChI=1S/C35H36N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,17,21,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/t17-,21-,31+;/m0./s1

InChI Key

ANWUQYTXRXCEMZ-NYABAGMLSA-L

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C.[Mg+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C.[Mg+2]

Synonyms

chlorophyllide a

Origin of Product

United States

Biosynthetic Pathways and Precursors of Chlorophyllide a

Protochlorophyllide (B1199321) a to Chlorophyllide a Phototransformation

The conversion of protothis compound to this compound is a critical, light-dependent step in the chlorophyll (B73375) biosynthesis pathway of angiosperms and other oxygenic phototrophs. nih.govmaxapress.com This reaction involves the reduction of the D-ring of the protothis compound molecule. bioone.org

Enzymatic Catalysis by NADPH-Protochlorophyllide Oxidoreductase (POR)

The phototransformation of protothis compound is catalyzed by the nuclear-encoded and plastid-localized enzyme NADPH-protochlorophyllide oxidoreductase (POR). msu.rupnas.org This enzyme is one of the few known enzymes that requires light for its catalytic activity. pnas.org POR forms a ternary complex with its substrates, protothis compound and the reducing agent NADPH. nih.govmaxapress.com Upon illumination, the excited protochlorophyllide molecule within this complex facilitates the transfer of a hydride ion from NADPH to the C17 position and a proton to the C18 position of the porphyrin ring, resulting in the formation of this compound. msu.ruacs.org The reaction is a stereospecific reduction of the C17-C18 double bond. bioone.org

The mechanism is thought to involve two main steps: a rapid photochemical reaction followed by a slower, non-photochemical step. pnas.org The primary photochemical event is the transfer of a hydride from NADPH and a proton, with a conserved tyrosine residue in the enzyme acting as the proton donor. nih.gov

EnzymeSubstratesProductCofactorLight Requirement
NADPH-Protochlorophyllide Oxidoreductase (POR)Protothis compoundThis compoundNADPHYes

Accumulation and Regeneration of Protothis compound in Darkness

In the absence of light, such as in etiolated seedlings, protothis compound accumulates. rroij.com This is because the final conversion step to this compound is light-dependent. cas.cz When exposed to light, the pre-accumulated protochlorophyllide is rapidly converted to this compound. nih.gov Following this initial conversion, there is a period of rapid regeneration of protothis compound, which can then be subsequently converted to this compound with further light exposure. oadoi.org This regeneration process allows for the continuous synthesis of chlorophyll upon illumination. The regulation of protochlorophyllide levels is crucial, as its free form can act as a photosensitizer, leading to the production of toxic free radicals in the light. wikipedia.org In the dark, protochlorophyllide is typically found in a complex with POR and NADPH, which prevents its phototoxicity. rroij.com

Divinyl-Chlorophyllide a Conversion to this compound

In many plant species, the chlorophyll biosynthesis pathway involves intermediates with two vinyl groups, known as divinyl compounds. The conversion of these divinyl forms to the more common monovinyl forms is a key step.

Role of Divinyl Reductase (DVR) Enzymes

The reduction of the 8-vinyl group to an ethyl group is catalyzed by the enzyme divinyl reductase (DVR). nih.govnih.gov This enzyme is also known as 3,8-divinyl protothis compound 8-vinyl reductase. oup.com Studies have shown that DVR can act on different substrates within the chlorophyll biosynthetic pathway. While it was initially thought to primarily reduce divinyl-protothis compound, further research has indicated that in organisms like Arabidopsis thaliana, the major substrate for DVR is actually divinyl-chlorophyllide a. oup.comuniprot.org The enzyme utilizes NADPH as the reductant for this conversion. nih.govwikipedia.org Therefore, in these organisms, the pathway proceeds with the photoreduction of divinyl-protothis compound to divinyl-chlorophyllide a, followed by the DVR-catalyzed reduction to monovinyl-chlorophyllide a. oup.com

EnzymeSubstrateProductCofactor
Divinyl Reductase (DVR)Divinyl-Chlorophyllide aThis compound (monovinyl)NADPH

Chlorophyll Conversion to this compound by Chlorophyllase Activity

This compound can also be produced through the degradation of chlorophyll, a process catalyzed by the enzyme chlorophyllase (EC 3.1.1.14). wikipedia.org This enzyme is an esterase that hydrolyzes the ester bond linking the porphyrin ring to the phytol (B49457) tail of the chlorophyll molecule. nih.gov This reaction releases chlorophyllide and phytol. wikipedia.org While long considered a key enzyme in chlorophyll degradation during processes like leaf senescence, its precise physiological role is complex and may also be involved in chlorophyll turnover and stress responses. nih.govacs.org Chlorophyllase activity is generally latent in healthy tissues and becomes active when chloroplast membranes are disrupted. nih.gov The enzyme can act on both chlorophyll a and chlorophyll b, as well as their magnesium-free derivatives, pheophytins. nih.govusda.gov

EnzymeSubstrateProducts
ChlorophyllaseChlorophyll aThis compound, Phytol

Integration of this compound Synthesis within the Tetrapyrrole Biosynthesis Pathway

The synthesis of this compound is an integral part of the broader tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like hemes, sirohemes, and phytochromobilin, in addition to chlorophylls (B1240455). bioone.orgoup.com This complex pathway begins with the synthesis of 5-aminolevulinic acid (ALA). oup.com A series of enzymatic steps then leads to the formation of the first macrocyclic intermediate, uroporphyrinogen III, which is a common precursor to all tetrapyrroles. wikipedia.orgnih.gov

Further enzymatic modifications lead to the synthesis of protoporphyrin IX, which represents a major branch point in the pathway. bioone.orgnih.gov The insertion of iron into protoporphyrin IX leads to the synthesis of hemes, while the insertion of magnesium, catalyzed by magnesium chelatase, commits the molecule to the chlorophyll branch. bioone.org Following magnesium insertion, a series of reactions, including methylation and the formation of a fifth isocyclic ring, leads to the production of protothis compound. bioone.orgnih.gov At this stage, as detailed in the preceding sections, protothis compound is reduced to this compound, either directly in its monovinyl form or via a divinyl intermediate. cas.czoup.com this compound is then esterified with a long-chain alcohol, typically geranylgeranyl pyrophosphate which is subsequently reduced to a phytyl group, by the enzyme chlorophyll synthase to produce chlorophyll a. wikipedia.org

Precursor MoleculeKey IntermediateProduct of Branch
5-Aminolevulinic AcidUroporphyrinogen IIIAll Tetrapyrroles
Uroporphyrinogen IIIProtoporphyrin IXHeme and Chlorophyll Precursors
Protoporphyrin IXProtothis compoundChlorophylls
Protothis compoundThis compound Chlorophylls

Regulation of Metabolic Fluxes Leading to this compound

The biosynthesis of this compound is a tightly controlled process, with regulation occurring at multiple levels to ensure a balanced flow of metabolites. frontiersin.org This regulation is critical to coordinate the production of chlorophyll with the synthesis of apoproteins that will bind it, and to prevent the accumulation of photoreactive intermediates that can cause oxidative damage. frontiersin.org The primary control points in the metabolic pathway leading to this compound are the synthesis of 5-aminolevulinic acid (ALA), the branching point of the pathway toward either heme or chlorophyll, and the light-dependent conversion of protochlorophyllide to this compound. oup.com

Transcriptional Regulation: The expression of genes encoding the enzymes of the tetrapyrrole biosynthesis pathway is a key regulatory mechanism. frontiersin.org Transcription factors play a crucial role in responding to developmental and environmental signals, such as light. For instance, the transcription factor HY5 is a key regulator that promotes the expression of several genes involved in chlorophyll biosynthesis, including those for glutamyl-tRNA reductase (the rate-limiting enzyme for ALA synthesis) and magnesium chelatase. researchgate.netnih.gov In contrast, PHYTOCHROME INTERACTING FACTORS (PIFs) act as repressors of these genes in the dark. researchgate.net

Post-translational Regulation and Feedback Inhibition: Beyond transcriptional control, the activity of the biosynthetic enzymes is modulated by post-translational mechanisms. A critical example is the feedback inhibition of ALA synthesis. The accumulation of heme, an end-product of a competing branch of the tetrapyrrole pathway, can inhibit the activity of glutamyl-tRNA reductase, thus downregulating the influx of precursors into the entire pathway. researchgate.netnih.gov

Several regulatory proteins fine-tune the activity of key enzymes. The FLUORESCENT (FLU) protein, for example, is involved in the light-dependent regulation of ALA synthesis. In the dark, FLU interacts with glutamyl-tRNA reductase and protochlorophyllide oxidoreductase, forming a complex that inhibits ALA production. oup.com Another important regulatory protein is GENOMES UNCOUPLED 4 (GUN4), which binds to both protoporphyrin IX and Mg-protoporphyrin IX and stimulates the activity of magnesium chelatase, the enzyme at the branch point between chlorophyll and heme synthesis. nih.govpnas.orgnih.govplos.org This stimulation is crucial for channeling protoporphyrin IX towards this compound formation. pnas.orgnih.gov

The light-dependent enzyme protochlorophyllide oxidoreductase (POR) represents another major regulatory checkpoint. oup.com In angiosperms, this enzyme requires light to catalyze the conversion of protochlorophyllide to this compound, thus tightly linking the final steps of this compound synthesis to the presence of light. acs.orgnih.gov The activity of POR can be influenced by the quality and intensity of light. maxapress.comresearchgate.net For example, the quantum yield of the POR-catalyzed reaction is significantly higher under red light compared to blue light. maxapress.com

The following interactive data tables summarize key research findings on the regulation of metabolic fluxes leading to this compound.

Table 1: Key Regulatory Enzymes and Their Control Mechanisms

EnzymeRegulatory MechanismEffect on Metabolic FluxKey Research Findings
Glutamyl-tRNA reductase (GluTR)Transcriptional regulation (HY5, PIFs); Post-translational regulation (FLU protein); Feedback inhibition by hemeControls the rate-limiting step of 5-aminolevulinic acid (ALA) synthesis, thereby regulating the overall flux into the tetrapyrrole pathway.HY5 positively regulates GluTR gene expression in the light, while PIFs repress it in the dark. The FLU protein forms an inhibitory complex with GluTR in the dark. Heme acts as a feedback inhibitor of GluTR activity. oup.comresearchgate.netresearchgate.net
Magnesium Chelatase (MgCh)Transcriptional regulation (HY5); Post-translational stimulation by GUN4 proteinDirects the metabolic flow from protoporphyrin IX specifically into the chlorophyll branch of the pathway.HY5 promotes the expression of Mg-chelatase subunit genes. The GUN4 protein binds to the ChlH subunit of Mg-chelatase and its porphyrin substrates, significantly stimulating its enzymatic activity. nih.govnih.govpnas.orgnih.govplos.org
Protochlorophyllide Oxidoreductase (POR)Light-dependent activity; Transcriptional regulation by light quality and intensityTightly couples the final step of this compound synthesis to the presence of light, preventing the accumulation of phototoxic protochlorophyllide in the dark.POR requires light for its catalytic activity in angiosperms. The quantum yield of the reaction is 3-7 times higher under red light than blue light. Different POR isoforms are expressed depending on light conditions and developmental stage. acs.orgnih.govmaxapress.com

Table 2: Impact of Regulatory Mutations on this compound Precursors and End-products

MutantAffected Gene/ProteinObserved PhenotypeEffect on Metabolic Intermediates
hy5Elongated Hypocotyl 5 (transcription factor)Reduced chlorophyll accumulation, especially during de-etiolation.Downregulation of genes encoding key enzymes like GluTR and Mg-chelatase, leading to a decreased metabolic flux towards this compound. researchgate.netnih.gov
gun4Genomes Uncoupled 4 (regulatory protein)Pale green phenotype, reduced chlorophyll levels.Reduced stimulation of Mg-chelatase activity, leading to a bottleneck at the protoporphyrin IX branch point and a decreased production of Mg-protoporphyrin IX. pnas.orgnih.govplos.org
fluFluorescent (regulatory protein)Conditional fluorescence due to protochlorophyllide accumulation in the dark.In the dark, the lack of FLU-mediated inhibition of GluTR leads to the over-accumulation of protochlorophyllide. oup.com

Metabolic Transformations and Degradation Pathways Involving Chlorophyllide a

Chlorophyllide a as an Intermediate in Chlorophyll (B73375) b Biosynthesis

This compound is a direct precursor in the synthesis of chlorophyll b, an essential accessory pigment involved in light harvesting. This conversion is a tightly regulated process mediated by specific enzymes.

Enzymatic Conversion by this compound Oxygenase (CAO)

The transformation of this compound to chlorophyllide b is catalyzed by the enzyme this compound oxygenase (CAO) oup.comnih.govacs.orgresearchgate.netontosight.aiwikipedia.orgpnas.orgresearchgate.net. CAO belongs to the family of Rieske-mononuclear iron oxygenases and is characterized by its ability to perform a two-step oxygenation reaction nih.govpnas.orgnih.gov. This enzymatic process oxidizes the methyl group at the C7 position of this compound to a formyl group, proceeding through a 7-hydroxymethyl chlorophyllide intermediate ontosight.aiwikipedia.orgresearchgate.netacs.orgebi.ac.uk. The reaction requires molecular oxygen (O2) and NADPH as cofactors wikipedia.orgebi.ac.uk. Importantly, CAO acts specifically on this compound and not directly on chlorophyll a pnas.orgresearchgate.net.

Table 1: Key Enzymatic Conversion of this compound

Enzyme NameEC NumberSubstrateProduct(s)Key CofactorsRole in this compound MetabolismCitation(s)
This compound Oxygenase (CAO)1.14.13.122This compound7-hydroxythis compound, Chlorophyllide bO2, NADPHIntermediate in Chlorophyll b biosynthesis oup.comnih.govacs.orgresearchgate.netontosight.aiwikipedia.orgpnas.orgresearchgate.netacs.orgebi.ac.uk
Chlorophyllase (CLH)3.1.1.14Chlorophyll (a/b)Chlorophyllide (a/b), Phytol (B49457)H2OProduct of Chlorophyll degradation (dephytylation) mdpi.comusda.govicm.edu.plnih.govoup.comoup.comwikipedia.orgpnas.orgnih.govnih.govresearchgate.netresearchgate.netnih.govoup.comresearchgate.net

Regulation of the Chlorophyll a/b Ratio via CAO Activity

The enzyme CAO plays a critical role in modulating the chlorophyll a/b ratio within photosynthetic organisms, a ratio that is essential for the efficient assembly and function of light-harvesting complexes (LHCs) researchgate.netillinois.edumdpi.comresearchgate.netoup.com. The abundance of CAO protein and its activity are key determinants of this ratio illinois.edumdpi.com. Overexpression of CAO leads to an increased synthesis of chlorophyll b and a concomitant decrease in the chlorophyll a/b ratio researchgate.netmdpi.comresearchgate.netoup.com. Conversely, a deficiency in CAO activity results in lower levels of chlorophyll b and a higher a/b ratio mdpi.com.

The regulation of CAO activity is multifaceted, involving control at both the transcriptional and post-translational levels illinois.edumdpi.com. Protein stability, influenced by factors like the Clp protease system, also plays a significant role in regulating CAO levels mdpi.com. Furthermore, CAO activity can be modulated by environmental factors such as light intensity illinois.edu, and there is evidence suggesting that the product, chlorophyll b, can exert feedback regulation on CAO activity illinois.edu.

Table 2: Factors Regulating the Chlorophyll a/b Ratio via CAO

Regulatory FactorMechanism of ActionEffect on CAO ActivityImpact on Chlorophyll a/b RatioCitation(s)
CAO Gene Expression Transcriptional regulationVariesVaries illinois.edumdpi.com
CAO Protein Stability Degradation by Clp protease, regulation by N-terminal domainRegulatedIndirectly regulated mdpi.com
Light Intensity Modulates CAO gene expressionVariesIndirectly regulated illinois.edu
Chlorophyll b (Product) Feedback regulation on CAO protein stability/activityInhibitory/ModulatoryIndirectly regulated illinois.edu
CAO Overexpression Increased enzyme abundanceIncreasedDecreased researchgate.netmdpi.comresearchgate.netoup.com

Further Conversions of this compound to Other Chlorophyllide Derivatives

Beyond its role in chlorophyll b biosynthesis, this compound can also serve as a substrate for the formation of other chlorophyllide derivatives, such as chlorophyllide d and chlorophyllide f mdpi.comwikipedia.org. While the precise enzymatic mechanisms and pathways for these conversions are not as extensively elucidated as those for chlorophyll b, it is understood that this compound is a central branching point for the synthesis of various chlorophyll types mdpi.comwikipedia.org.

Formation of Chlorophyllide d and Chlorophyllide f

This compound can be enzymatically converted into chlorophyllide d and chlorophyllide f mdpi.comwikipedia.org. These conversions represent further modifications of the chlorophyllide macrocycle, leading to pigments with altered spectral properties. The specific enzymes responsible for these transformations are not universally identified, but these pathways highlight this compound's position as a versatile intermediate in the broader chlorophyll family biosynthesis mdpi.comwikipedia.org.

Table 3: Conversions of this compound to Other Chlorophyllides

Starting ChlorophyllideProduct ChlorophyllideEnzyme/Process (if known)NotesCitation(s)
This compoundChlorophyllide bThis compound Oxygenase (CAO)Two-step oxygenation of C7-methyl group oup.comnih.govacs.orgontosight.aiwikipedia.orgpnas.orgresearchgate.netacs.orgebi.ac.uk
This compoundChlorophyllide d(Not fully elucidated)Further modification of this compound mdpi.comwikipedia.org
This compoundChlorophyllide f(Not fully elucidated)Further modification of this compound mdpi.comwikipedia.org

This compound as a Product of Chlorophyll Degradation

This compound is also a significant product generated during the breakdown of chlorophyll molecules. This process is particularly evident during leaf senescence and fruit ripening, where chlorophyll is catabolized to recycle nutrients and prevent the accumulation of phototoxic intermediates icm.edu.plnih.govoup.comoup.comwikipedia.orgnih.gov.

Role of Chlorophyllase in Dephytylation

Chlorophyllase (CLH), an esterase enzyme, is primarily known for catalyzing the hydrolysis of the ester bond linking the phytol side chain to the chlorophyll macrocycle mdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.net. This reaction yields chlorophyllide and phytol mdpi.comnih.govwikipedia.orgpnas.orgresearchgate.netresearchgate.netnih.gov. Historically, chlorophyllase was considered the initial enzyme in chlorophyll degradation during leaf senescence nih.govoup.comoup.compnas.org. However, more recent research suggests a more nuanced role. Studies indicate that while CLH can dephytylate chlorophylls (B1240455) in vitro, its in vivo localization in the endoplasmic reticulum and tonoplast, rather than plastids, suggests it may not be the primary enzyme for chlorophyll breakdown during leaf senescence oup.comnih.gov. Instead, pheophytinase (PPH) has been identified as a plastid-localized enzyme crucial for chlorophyll breakdown during senescence, particularly acting on pheophytin oup.comnih.govoup.com. CLH's role may be more prominent in fruit ripening or in defense mechanisms triggered by cell disruption nih.govoup.comnih.gov. Additionally, chlorophyllase exhibits esterification and transesterification activities, allowing it to participate in other metabolic transformations of chlorophyllides mdpi.comnih.govwikipedia.orgresearchgate.net.

Table 4: Chlorophyllase Activity in Chlorophyll Degradation

Enzyme NameEC NumberPrimary ReactionSubstrate(s)Product(s)Role in this compound MetabolismCitation(s)
Chlorophyllase3.1.1.14Hydrolysis of ester bond (dephytylation)Chlorophyll (a/b)Chlorophyllide (a/b), PhytolGenerates chlorophyllide from chlorophyll; potential role in defense/ripening mdpi.comnih.govoup.comoup.comwikipedia.orgpnas.orgnih.govnih.govresearchgate.netresearchgate.netnih.govoup.comresearchgate.net

Compound List:

this compound

Chlorophyllide b

Chlorophyllide d

Chlorophyllide f

Chlorophyll a

Chlorophyll b

Phytol

7-hydroxythis compound

Pheophytin

Pheophorbide

Pheophytinase (PPH)

Chlorophyllase (CLH)

Subsequent Steps in the Chlorophyll Degradation Pathway from this compound

Following the enzymatic removal of the phytol tail from chlorophyll a by chlorophyllase, this compound is formed wikipedia.orgpnas.orgmdpi.com. This molecule retains the characteristic green color of chlorophyll but lacks the phytol ester linkage. The degradation pathway from this compound involves a series of enzymatic transformations that ultimately lead to the breakdown of the porphyrin ring and the loss of color.

A critical early step in the degradation of this compound is the removal of the central magnesium (Mg) ion. This process, often referred to as Mg-dechelation, converts this compound into pheophorbide a oup.comnih.govresearchgate.netthaiscience.infouzh.chresearchgate.net. Pheophorbide a is a metal-free derivative that loses the intense green color of this compound, appearing yellow-brown thaiscience.info. While the exact enzymatic machinery responsible for this Mg removal from this compound is still an active area of research, enzymes such as Mg-dechelatase are implicated thaiscience.infouzh.chresearchgate.netresearchgate.net. Some studies also suggest that proteins like SGRL may play a role in acting on this compound plantae.org.

The pathway then proceeds with the enzymatic breakdown of the porphyrin macrocycle of pheophorbide a. This is primarily catalyzed by pheophorbide a oxygenase (PAO), a key enzyme that introduces an oxygen atom into the macrocycle, opening the ring structure wikipedia.orgpnas.orguzh.chresearchgate.netresearchgate.netnih.gov. This enzymatic action results in the formation of red chlorophyll catabolites (RCCs), which are the first major colorless or colored intermediates in the breakdown process wikipedia.orgnih.gov.

Following the formation of RCCs, further enzymatic modifications occur. Red chlorophyll catabolite reductase (RCCR) is involved in the conversion of RCCs into primary fluorescent chlorophyll catabolites (pFCCs) wikipedia.orgresearchgate.netnih.gov. These fluorescent intermediates are then processed through additional enzymatic steps, including isomerization and other modifications, to yield nonfluorescent chlorophyll catabolites (NCCs) plantae.orgresearchgate.netnih.gov. These colorless, nonfluorescent compounds are generally considered the terminal products of the controlled chlorophyll degradation pathway and are typically sequestered within the plant cell's vacuole uzh.chresearchgate.netnih.gov.

Functional Significance of Chlorophyllide a in Photosynthetic Processes

Role in Light-Harvesting Complex (LHC) Assembly and Stability

The assembly and stability of the Light-Harvesting Complexes (LHCs), which are crucial for capturing and transferring light energy to the reaction centers, are intricately linked to the chlorophyll (B73375) biosynthetic pathway, where chlorophyllide a is a key precursor. The conversion of this compound to chlorophyllide b, catalyzed by this compound oxygenase (CAO), is a critical step for the stable accumulation of the major light-harvesting chlorophyll a/b-binding proteins (LHCII) pnas.orgnih.gov.

In mutants of Arabidopsis that lack a functional CAO gene, and therefore cannot convert this compound to chlorophyllide b, there is a failure to accumulate both chlorophyll b and LHC proteins pnas.org. This suggests that the presence of chlorophyll b is essential for the stabilization of the LHC apoproteins. Research has shown that a translocon complex involving CAO is involved in the regulated import and stabilization of the chlorophyll b-binding light-harvesting proteins Lhcb1 (a component of LHCII) and Lhcb4 (also known as CP29) in chloroplasts pnas.org. While this compound itself is the substrate for this crucial conversion, it is the product, chlorophyllide b (and subsequently chlorophyll b), that plays a direct role in the stabilization of the LHCII complex nih.gov. The biogenesis of LHCs involves interdependent pigment synthesis and protein assembly, and a defect in the formation of chlorophyll b from this compound leads to the rapid degradation of LHC apoproteins nih.gov.

Protein/ComplexRole in Relation to this compoundConsequence of DisruptionReference(s)
This compound oxygenase (CAO) Catalyzes the conversion of this compound to chlorophyllide b.Lack of chlorophyll b and unstable LHC proteins. pnas.org
Lhcb1 (LHCII) Binds chlorophyll b for stability.Fails to accumulate in the absence of chlorophyll b synthesis from this compound. pnas.org
Lhcb4 (CP29) Binds chlorophyll b for stability.Fails to accumulate in the absence of chlorophyll b synthesis from this compound. pnas.org

Contribution to Photosynthetic Efficiency and Light Absorption

This compound, as the immediate precursor to both chlorophyll a and chlorophyll b, indirectly but fundamentally contributes to photosynthetic efficiency and light absorption. The absorption spectrum of this compound is characterized by major peaks in the blue-violet and red regions of the visible spectrum, similar to chlorophyll a researchgate.net. However, its direct contribution to light harvesting in a stable, functional state is minimal, as it is rapidly converted to chlorophylls (B1240455).

The efficiency of photosynthesis is highly dependent on the composition and organization of pigments within the LHCs. The presence of chlorophyll b, synthesized from this compound, broadens the absorption spectrum of the antenna system, allowing for the capture of light energy at wavelengths where chlorophyll a absorbs less efficiently wikipedia.org. Studies involving the overexpression of this compound oxygenase (CAO) have demonstrated that a controlled increase in the conversion of this compound to chlorophyllide b can lead to an increased abundance of LHC proteins, enhanced electron transport rates, and ultimately, increased carbon dioxide assimilation and biomass accumulation nih.gov. Conversely, reduced expression of CAO leads to lower chlorophyll b content and a decrease in photosynthetic potential cas.cz.

Energy transfer from carotenoids to chlorophylls is a key process in light harvesting. This transfer occurs with high efficiency and on a femtosecond timescale, primarily from the S2 state of carotenoids to the Qx and Qy states of chlorophylls nih.govuiuc.edu. While these studies focus on chlorophylls a and b as the final acceptors, the fundamental electronic properties of the this compound macrocycle suggest that it could also act as an energy acceptor before its esterification with phytol (B49457).

Pigment/ComplexAbsorption Maxima (in vitro)Role in PhotosynthesisReference(s)
This compound ~430 nm and ~663 nmPrecursor to chlorophylls a and b. researchgate.net
Chlorophyll a ~430 nm and ~662 nmPrimary photosynthetic pigment in reaction centers and antennae. omlc.org
Chlorophyll b ~453 nm and ~642 nmAccessory pigment in LHCs, broadens absorption spectrum. wikipedia.org

Interactions with Photosynthetic Reaction Centers

The photosynthetic reaction centers of both Photosystem I (PSI) and Photosystem II (PSII) are highly specialized protein complexes where the primary charge separation events of photosynthesis occur. The core of these reaction centers contains special pairs of chlorophyll a molecules, designated P700 in PSI and P680 in PSII, which act as the primary electron donors uiuc.eduomlc.org.

While this compound is the direct precursor to the chlorophyll a that will ultimately reside in the reaction centers, there is no evidence to suggest that this compound itself is a stable and functional component of mature reaction centers. The assembly of photosystems is a complex process involving the coordinated synthesis and insertion of proteins and pigments into the thylakoid membrane nih.gov. It is conceivable that this compound may be transiently associated with reaction center proteins during their assembly before the final esterification step to form chlorophyll a. Studies on the biosynthesis of chlorophyll for PSII reaction centers have identified a reaction chain that leads to the formation of chlorophyll destined for these complexes, with chlorophyllide as an intermediate rroij.com. However, the direct interaction of this compound with the assembled reaction center proteins for functional electron transfer has not been demonstrated. The primary photochemistry within the reaction centers is exclusively attributed to chlorophyll a (and its epimer, chlorophyll a') nih.gov.

Physiological Implications of this compound Accumulation

Under normal physiological conditions, this compound does not accumulate to high levels in plant cells. Its synthesis and conversion to chlorophylls are tightly regulated processes. However, under certain conditions, such as environmental stress or during specific developmental stages, the flux through the chlorophyll biosynthetic pathway can be altered, potentially leading to the transient accumulation of intermediates like this compound.

Drought stress is known to affect various physiological processes in plants, including photosynthesis and pigment metabolism. Studies on the impact of desiccation have shown that water deficit can lead to a decrease in the content of both chlorophyll a and chlorophyll b vu.nlebi.ac.uk. This reduction in chlorophyll content under drought stress is often attributed to oxidative stress and the degradation of chlorophyll molecules.

The accumulation of chlorophyll biosynthetic intermediates, such as protochlorophyllide (B1199321), can act as photosensitizers, leading to the generation of reactive oxygen species (ROS), particularly singlet oxygen, which can cause significant photooxidative damage to the cell nih.govmdpi.com. While the direct accumulation of this compound under drought stress is not well-documented as a primary stress response, alterations in the chlorophyll biosynthetic and degradative pathways under such conditions could potentially lead to transient increases in its concentration. For example, severe drought stress can damage the photosynthetic apparatus, which might impair the activity of enzymes downstream of this compound, such as chlorophyll synthase vu.nl.

A significant consideration in the study of this compound is the distinction between its physiological role as a biosynthetic intermediate and its artifactual formation during pigment extraction. It is now well-established that the presence of this compound in pigment extracts from healthy, green leaves is predominantly an artifact of the extraction procedure omlc.orgnih.govmdpi.com.

This artifactual production is due to the activity of the enzyme chlorophyllase, which becomes active when the cellular compartmentalization is disrupted during extraction in organic solvents like acetone (B3395972) or ethanol. Chlorophyllase hydrolyzes the phytol tail from chlorophyll, resulting in the formation of chlorophyllide mdpi.com. Various methods have been developed to minimize or eliminate this artifactual conversion, such as boiling the leaf tissue prior to extraction or performing the extraction at sub-zero temperatures nih.gov.

Therefore, while this compound has a clear and essential physiological role within the chloroplast as a precursor in the chlorophyll biosynthetic pathway, its detection in significant amounts in pigment analyses of mature photosynthetic tissues should be interpreted with caution, as it is likely the result of post-mortem enzymatic activity rather than in vivo accumulation nih.govnih.gov. The physiological concentration of free this compound in a healthy, photosynthetically active cell is kept extremely low to prevent potential phototoxicity mdpi.com.

ConditionObservationInterpretationReference(s)
Pigment extraction with acetone/ethanol at room temperature Detection of significant amounts of this compound.Primarily an artifact due to chlorophyllase activity. omlc.orgnih.gov
In vivo in healthy, green leaves Very low to undetectable levels of free this compound.Tightly regulated biosynthesis and rapid conversion to chlorophyll.
Environmental Stress (e.g., severe drought) Potential for transient accumulation due to pathway disruption.A symptom of stress-induced damage to the photosynthetic apparatus. vu.nl

Enzymology and Molecular Biology of Chlorophyllide a Metabolism

Subcellular Localization of Metabolic Pathways Involving Chlorophyllide a

Plastid Envelope and Thylakoid Membrane Associations

The metabolism and localization of this compound (Chlide a) are intrinsically linked to the membrane systems within plastids, specifically the plastid envelope and thylakoid membranes. These membranes serve as crucial sites for the enzymatic reactions involved in chlorophyll (B73375) biosynthesis and play a role in the proper assembly and function of photosynthetic complexes frontiersin.orgnih.govroyalsocietypublishing.org.

The Mg-branch of tetrapyrrole biosynthesis, which leads to chlorophyll formation, is largely associated with plastid membranes frontiersin.orgnih.gov. Key enzymes in the later stages of this pathway, including those involved in the conversion of protochlorophyllide (B1199321) (Pchlide) to Chlide a and subsequent esterification, are localized to these membrane structures frontiersin.orgroyalsocietypublishing.org.

Enzymatic Associations with Membranes:

Several enzymes central to chlorophyll metabolism exhibit specific associations with plastid envelope and thylakoid membranes:

NADPH:protochlorophyllide oxidoreductase (LPOR) : This enzyme catalyzes the light-dependent reduction of Pchlide to Chlide a. LPOR is found associated with tubuloreticular prolamellar body (PLB) membranes in light-deprived tissues, as well as with envelope membranes and thylakoid membranes, particularly at grana margins frontiersin.orgnih.gov. Its association with these membranes is influenced by factors such as NADPH and ATP, and washing experiments suggest a stronger binding to etioplast inner membranes than to thylakoids frontiersin.org.

This compound oxygenase (CAO) : CAO is responsible for the synthesis of chlorophyll b (Chl b) by oxygenating Chlide a. CAO is identified as an intrinsic protein of both the plastid envelope (inner membrane) and thylakoid membranes nih.govpnas.orgnih.govresearchgate.net. In developing chloroplasts, it is found on envelope membranes, suggesting it is an initial site for Chl b synthesis and light-harvesting complex (LHC) assembly nih.govnih.gov.

Chlorophyll synthase (ChlG) : ChlG catalyzes the final step of chlorophyll a (Chl a) biosynthesis, esterifying the phytyl tail to Chlide a. ChlG activity is associated with the thylakoid membranes in mature plant chloroplasts royalsocietypublishing.org. It is believed to be translated by membrane-bound ribosomes and co-translationally inserted into the membrane royalsocietypublishing.org.

Chlorophyllase (Chlase) : This enzyme catalyzes the hydrolysis of chlorophyll to produce chlorophyllide and phytol (B49457). Chlorophyllase is a membrane protein found in chloroplasts and thylakoid membranes wikipedia.org. It also functions in the esterification and transesterification of Chlide wikipedia.org.

Membrane Complexes and Protein Interactions:

Enzymes involved in chlorophyll biosynthesis are often organized into macromolecular complexes within the plastid membranes frontiersin.org. These complexes facilitate substrate channeling and efficient pigment production. For instance, complexes involving Mg-protoporphyrin IX monomethylester cyclase, CHL27, LPOR, geranylgeranyl reductase, and the FLU protein have been identified in isolated thylakoids frontiersin.org.

The import of nuclear-encoded proteins, such as LPOR, into plastids also involves interactions with plastid envelope membrane proteins. These interactions occur at translocon complexes on the outer and inner envelope membranes (TOC and TIC machineries) nih.govpnas.orgfrontiersin.org. Proteins like Toc33/34 and Oep16 have been identified as interacting with cytosolic PORA precursors during import pnas.orgnih.gov. Furthermore, CAO is associated with a separate translocon complex involved in the regulated import and stabilization of light-harvesting chlorophyll a/b proteins (LHCs) pnas.org.

Data Table: Key Enzymes Associated with this compound Metabolism and Membrane Localization

Enzyme NamePrimary Role in Chlorophyll MetabolismPrimary Membrane Association(s)References
NADPH:protochlorophyllide oxidoreductase (LPOR)Catalyzes the light-dependent reduction of Pchlide to Chlide a.Prolamellar body (PLB) membranes, envelope membranes, thylakoid membranes (grana margins) frontiersin.orgnih.gov
This compound oxygenase (CAO)Catalyzes the conversion of Chlide a to Chlide b.Plastid envelope inner membranes, thylakoid membranes nih.govpnas.orgnih.govresearchgate.net
CHL27Involved in the synthesis of Pchlide (aerobic cyclase).Thylakoid membranes, inner-envelope membranes pnas.org
Chlorophyll synthase (ChlG)Esterifies the phytyl tail to Chlide a, forming Chl a.Thylakoid membranes royalsocietypublishing.org
Chlorophyllase (Chlase)Hydrolyzes chlorophyll to chlorophyllide and phytol; esterification.Chloroplasts, thylakoid membranes wikipedia.org

Compound Name List:

this compound (Chlide a)

Protochlorophyllide (Pchlide)

Chlorophyll a (Chl a)

Chlorophyll b (Chl b)

Mg-protoporphyrin IX monomethylester

Geranylgeranyl reductase

Chlorophyll synthase

NADPH:protochlorophyllide oxidoreductase (LPOR)

this compound oxygenase (CAO)

CHL27

Chlorophyllase (Chlase)

Mg-protoporphyrin IX

Protoporphyrin IX

Phytol

Divinyl protochlorophyllide (DV-Pchlide)

Divinyl-chlorophyllide a

Geranylgeranyl pyrophosphate (GGPP)

Toc33/34

Oep16

Tic55

Ptc52

Choline monooxygenase

Phaeophorbide a oxygenase (PAO)

Curvature thylakoid 1 (CURT1) proteins

Genetic Studies and Mutational Analysis Pertaining to Chlorophyllide a

Identification and Characterization of Chlorophyllide a-Related Mutants

The isolation and characterization of mutants with altered chlorophyll (B73375) profiles have been fundamental to dissecting the chlorophyll biosynthetic pathway. These mutants often exhibit distinct phenotypes, such as pale green or yellow leaves, which are indicative of disruptions in this compound synthesis or subsequent metabolic steps.

Mutants Affecting this compound Biosynthesis

One notable example is the yellow-green leaf1 (ygl1) mutant in rice (Oryza sativa). This mutant displays a yellow-green leaf phenotype, particularly in young plants, which is associated with decreased chlorophyll synthesis and delayed chloroplast development. nih.govoup.comoup.comnih.gov Genetic analysis revealed that the ygl1 phenotype is caused by a recessive mutation in the nuclear gene encoding chlorophyll synthase, the enzyme responsible for the esterification of this compound to form chlorophyll a. nih.govoup.comnih.gov A single missense mutation in a highly conserved residue of the YGL1 protein leads to a reduction in its enzymatic activity. nih.govoup.com Interestingly, the expression of some nuclear genes related to chlorophyll biosynthesis and chloroplast development is also altered in ygl1 seedlings, suggesting a feedback mechanism regulated by the levels of chlorophyll or its precursors. nih.govoup.com

In Arabidopsis thaliana, the fluorescent (flu) mutant has been identified as a key player in the regulation of tetrapyrrole biosynthesis, the pathway that produces chlorophylls (B1240455) and heme. The flu mutant is characterized by the accumulation of protochlorophyllide (B1199321), a precursor of this compound, in the dark. pnas.org This accumulation is due to the inactivation of the FLU protein, which acts as a negative regulator of 5-aminolevulinic acid (ALA) synthesis, the first committed step in tetrapyrrole biosynthesis. pnas.org The rate of ALA synthesis in the flu mutant is significantly higher than in wild-type plants, leading to the buildup of protochlorophyllide. pnas.org

MutantOrganismGene AffectedPhenotypeBiochemical Defect
ygl1 Oryza sativa (Rice)YGL1 (Chlorophyll synthase)Yellow-green leaves, decreased chlorophyll, delayed chloroplast development. nih.govoup.comoup.comImpaired esterification of this compound. nih.govoup.comnih.gov
flu Arabidopsis thalianaFLUAccumulation of protochlorophyllide in the dark. pnas.orgNegative regulator of 5-aminolevulinic acid (ALA) synthesis. pnas.org

Mutants Affecting this compound Oxygenase Activity

This compound oxygenase (CAO) is the enzyme that catalyzes the conversion of this compound to chlorophyllide b, a critical step for the synthesis of chlorophyll b. Mutants defective in CAO activity are characterized by a complete or significant reduction in chlorophyll b content.

In barley (Hordeum vulgare), the chlorina f2 (clo-f2) mutants are a well-characterized group of chlorophyll b-deficient lines. oup.com These mutants have been shown to carry mutations in the gene encoding this compound oxygenase. oup.com The mutations identified in different clo-f2 alleles include base deletions, insertions, and nonsense mutations, all leading to premature stop codons and a lack of chlorophyll b. oup.com Missense mutations in conserved residues of the CAO protein have also been identified, resulting in either a total absence or an intermediate level of chlorophyll b. oup.com Similarly, the Arabidopsis ch1 mutant is also deficient in CAO activity and lacks chlorophyll b. nih.gov These mutants exhibit not only altered pigment composition but also defects in photosynthesis and growth, and can experience enhanced oxidative stress. nih.govnih.gov

MutantOrganismGene AffectedPhenotypeBiochemical Defect
chlorina f2 (clo-f2) Hordeum vulgare (Barley)This compound oxygenase (CAO)Light green phenotype, reduced or absent chlorophyll b. oup.comDefective conversion of this compound to chlorophyllide b. oup.com
ch1 Arabidopsis thalianaThis compound oxygenase (CAO)Lacks chlorophyll b, delayed flowering, enhanced ROS production. nih.govDefective conversion of this compound to chlorophyllide b. nih.gov

Genetic Control of this compound Synthesis and Accumulation

The synthesis and accumulation of this compound are tightly regulated at the genetic level to ensure that the production of this potentially phototoxic molecule is coordinated with the assembly of photosynthetic complexes. This regulation involves both transcriptional control of biosynthetic genes and feedback mechanisms.

In barley, two distinct light-dependent protochlorophyllide oxidoreductase (POR) enzymes, designated POR-A and POR-B, are involved in the light-dependent reduction of protochlorophyllide to this compound. pnas.org While both enzymes catalyze the same reaction, their gene expression patterns are differentially regulated by light. The mRNA for POR-A rapidly decreases upon illumination of dark-grown seedlings, whereas the POR-B mRNA level remains relatively constant in both dark-grown and green seedlings. pnas.org This suggests that this compound synthesis is controlled by two distinct POR enzymes, one functioning transiently during the initial greening process and the other operating in mature green plants. pnas.org

Furthermore, studies on mutants like ygl1 in rice suggest the existence of a feedback mechanism where the levels of chlorophyll or its precursors can influence the expression of nuclear genes encoding proteins involved in chlorophyll biosynthesis and chloroplast development. nih.govoup.com This intricate control ensures a balanced flow of intermediates through the pathway and prevents the accumulation of phototoxic precursors.

Genome-Wide Association Studies (GWAS) for this compound-Related Traits

Genome-wide association studies (GWAS) have emerged as a powerful tool for identifying genetic loci associated with complex traits, including those related to chlorophyll content. While direct GWAS for this compound levels are less common, studies focusing on total chlorophyll content, chlorophyll a/b ratio, and related photosynthetic parameters provide valuable insights into the genetic architecture controlling this compound accumulation.

In maize (Zea mays), GWAS has been employed to identify single-nucleotide polymorphisms (SNPs) associated with chlorophyll content. nih.govnih.gov These studies have successfully pinpointed candidate genes that may play a role in regulating chlorophyll levels. nih.govnih.gov Similarly, GWAS in wheat (Triticum aestivum) has identified genomic regions associated with chlorophyll fluorescence parameters, which are indicative of photosynthetic efficiency and are influenced by chlorophyll content. dntb.gov.ua In peanuts (Arachis hypogaea), GWAS has identified several SNPs on different chromosomes that are significantly associated with leaf chlorophyll content. mdpi.com

These GWAS findings, while often focused on the broader trait of chlorophyll content, provide a foundation for identifying candidate genes that could directly or indirectly influence the synthesis and accumulation of this compound.

CropAssociated TraitKey Findings
Maize (Zea mays) Chlorophyll contentIdentification of SNPs and candidate genes associated with chlorophyll levels. nih.govnih.gov
Wheat (Triticum aestivum) Chlorophyll fluorescence parametersIdentification of genomic regions linked to photosynthetic efficiency. dntb.gov.ua
Peanut (Arachis hypogaea) Leaf chlorophyll contentIdentification of significant SNPs on multiple chromosomes. mdpi.com

Advanced Methodologies for Chlorophyllide a Research and Analysis

Extraction and Purification Techniques for Chlorophyllide a from Biological Samples

The initial and critical step in this compound research involves its efficient extraction from biological sources such as plant tissues, algae, and cyanobacteria, followed by purification to remove interfering compounds. The choice of extraction solvent is paramount, with several organic solvents being commonly utilized, including acetone (B3395972), methanol, ethanol, and N,N'-dimethylformamide (DMF). symbiosisonlinepublishing.compeerj.com The polarity of the solvent significantly influences the extraction efficiency. For instance, a mixture of acetone and water is often effective for extracting chlorophylls (B1240455) and their derivatives.

A significant challenge during extraction is the potential for artifactual conversion of chlorophyll (B73375) to this compound due to the activity of the endogenous enzyme chlorophyllase. symbiosisonlinepublishing.comnih.gov To mitigate this, several methods have been developed. One common approach is to boil the leaf samples briefly before extraction to deactivate the enzyme. symbiosisonlinepublishing.com Alternatively, performing the grinding and homogenization of the biological material at sub-zero temperatures, often using liquid nitrogen, can effectively halt enzymatic activity. symbiosisonlinepublishing.com The use of DMF as an extraction solvent has also been shown to suppress chlorophyllase activity in certain plant species like Arabidopsis thaliana. symbiosisonlinepublishing.com

Following extraction, purification is essential to isolate this compound from other pigments and cellular components. Solvent partitioning is a fundamental purification step. For example, a crude acetone extract can be repeatedly washed with hexane (B92381) to remove less polar compounds like chlorophylls, leaving the more polar this compound in the aqueous acetone phase. cas.cz Further purification can be achieved using diethyl ether extraction from the acetone phase. cas.cz Column chromatography is another widely used purification technique. Stationary phases such as sugar or cellulose (B213188) powder have been historically used. nih.gov More contemporary methods may employ magnesium oxide-diatomaceous earth columns. mdpi.com For instance, a column containing a mixture of magnesium oxide and diatomaceous earth (1:3, w/w) can be used to purify this compound from an acetone extract containing 50% ethanol. nih.gov

Table 1: Common Solvents for this compound Extraction

Solvent SystemBiological Source ExampleReference
80% AcetoneBarley (Hordeum vulgare L.) leaves nih.gov
N,N'-dimethylformamide (DMF)Arabidopsis thaliana leaves symbiosisonlinepublishing.com
Acetone, n-hexane, diethyl etherBarley (Hordeum vulgare L.) leaves nih.gov
Hexane/ethanol/acetone/toluene (10:6:7:7, v/v/v/v)Taraxacum formosanum mdpi.com

Spectroscopic Analysis of this compound in Vitro and In Situ

Spectroscopic methods are fundamental for the identification, quantification, and characterization of the electronic properties of this compound.

Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by two main absorption bands in the visible region: the Soret band (or B band) in the blue region and the Qy band in the red region. peerj.comawi.de The exact position of these bands is sensitive to the solvent environment. In 100% acetone, this compound exhibits its Soret band maximum at approximately 431 nm and its Qy band maximum at around 664 nm. awi.de The Qx band is a weaker absorption typically found between the Soret and Qy bands. The solvent can influence the absorption maxima; for example, the Soret band can shift by up to 15-20 nm and the Qy band by up to 10 nm when the solvent is changed from acetone to pyridine. peerj.com In situ, the absorption maxima can be shifted due to interactions with proteins and other molecules in the cellular environment.

Table 3: Absorption Maxima of this compound in Different Solvents

SolventSoret Band (nm)Qy Band (nm)Reference
100% Acetone431664 awi.de
90% Acetone~430~664 cas.cz
HPLC Eluant431665 awi.de

Fluorescence Spectroscopy

This compound is a fluorescent molecule, and fluorescence spectroscopy is a highly sensitive technique for its detection and for studying its excited state properties. Upon excitation with light corresponding to its absorption bands, this compound emits fluorescence in the red region of the spectrum. In 100% acetone, with an excitation wavelength of 426 nm, the fluorescence emission maximum for this compound is observed at 667 nm. awi.de The fluorescence properties, including the emission maximum and quantum yield, are influenced by the solvent and the aggregation state of the molecule. researchgate.net In situ, the fluorescence of this compound can be used to monitor its formation during the chlorophyll biosynthetic pathway. For instance, different primary chlorophyllide forms with distinct fluorescence maxima (e.g., at 684, 690, 695-697, and 706 nm) have been identified in plant leaves using time-resolved fluorescence spectroscopy at room temperature. msu.ru

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. While this compound in its ground state is diamagnetic (no unpaired electrons), EPR can be used to study its radical ions or its involvement in processes where paramagnetic species are generated. For example, EPR has been employed to monitor changes in oxygen levels (a paramagnetic molecule) in tumors during chlorophyllide-based photodynamic therapy, providing a way to predict treatment outcome. nih.gov EPR has also been used to study chlorophyll-water aggregates and the light-induced formation of chlorophyll radicals, processes in which chlorophyllide can be an intermediate. dntb.gov.uanih.gov The application of EPR directly to the study of the intrinsic properties of this compound often involves its conversion to a paramagnetic state, for example, by photo-oxidation to form the this compound radical cation.

Mass Spectrometry for Identification and Quantification of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. It is extensively used for the unequivocal identification and quantification of this compound.

Various ionization techniques are employed for the analysis of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is often coupled with liquid chromatography (LC-MS). nih.govresearchgate.net ESI-MS analysis of this compound typically shows a prominent protonated molecular ion [M+H]⁺. For this compound (C₃₅H₃₄N₄O₅Mg), the theoretical m/z for the [M+H]⁺ ion is approximately 615.2. nih.gov Atmospheric pressure chemical ionization (APCI) is another ionization method used, particularly for less polar derivatives when coupled with HPLC. mdpi.comresearchgate.net Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has also been used for the analysis of chlorophylls and their derivatives, with the choice of matrix being critical for obtaining good quality spectra. researchgate.net

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected parent ion. The fragmentation pattern of the this compound molecular ion can confirm its identity. Common fragmentation pathways include the loss of the methoxycarbonyl group (-COOCH₃). researchgate.net

Mass spectrometry, particularly when coupled with HPLC (HPLC-MS), allows for the sensitive and specific quantification of this compound in complex mixtures. nih.gov By using an internal standard, precise quantification can be achieved. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or FT-ICR instruments, provides highly accurate mass measurements, which further aids in the confident identification of this compound and its derivatives by allowing for the determination of their elemental composition. nih.govnih.gov

Table 4: Mass Spectrometric Data for this compound

Ionization MethodIon TypeObserved m/zReference
ESI[M+H]⁺614.5 researchgate.net
ESI[M+H]⁺615.2 nih.gov
MALDI[M]⁺614.0 researchgate.net
MALDI[M+H]⁺614.239 rsc.org

Molecular Biology Techniques for Gene and Enzyme Characterization

The study of this compound, a central intermediate in chlorophyll metabolism, has been significantly advanced by molecular biology techniques. These methods allow for the detailed characterization of the genes and enzymes involved in its synthesis and degradation.

Gene Cloning and Expression Systems

The isolation and functional characterization of genes encoding key enzymes in the this compound pathway have been fundamental to understanding their roles. Cloning these genes and expressing them in heterologous systems like Escherichia coli allows for the production of purified enzymes for biochemical assays.

A pivotal enzyme in chlorophyll degradation is chlorophyllase (CLH), which catalyzes the hydrolysis of chlorophyll to this compound and phytol (B49457). The gene for chlorophyllase was first isolated from Chenopodium album by screening a cDNA library with degenerate oligonucleotide probes designed from the purified protein's amino acid sequence. pnas.orgnih.gov This led to the identification of a cDNA clone, CaCLH. Subsequently, homologs were identified and cloned from Arabidopsis thaliana (AtCLH1 and AtCLH2) and tea plants (Camellia sinensis; CsCLHs). pnas.orgtea-science.com The expression of these cDNAs in E. coli produced active chlorophyllase enzymes, confirming their function. pnas.org

Another crucial enzyme is this compound oxygenase (CAO), which is responsible for the conversion of this compound to chlorophyllide b, a key step in the biosynthesis of chlorophyll b. The gene encoding CAO has been cloned from Arabidopsis thaliana and rice (Oryza sativa), where it is designated as PGL (pale green leaf). oup.comnih.gov Expression of the Arabidopsis CAO gene in E. coli demonstrated its catalytic activity in converting this compound. nih.gov Furthermore, introducing the CAO gene into the chlorophyll d-dominated cyanobacterium Acaryochloris marina through a broad-host-range plasmid resulted in the production of a novel chlorophyll species, showcasing the power of these techniques in metabolic engineering. oup.com

The gene for chlorophyll synthase (CHLG), which catalyzes the final step of chlorophyll biosynthesis by esterifying this compound, has also been cloned from Arabidopsis and rice (YGL1). nih.gov Expression of these genes in E. coli has been instrumental in characterizing their substrate specificity and enzymatic activity. nih.gov

Table 1: Cloned Genes Involved in this compound Metabolism

Gene/Enzyme Organism Cloning Method Expression System Key Finding Reference(s)
Chlorophyllase (CLH) Chenopodium album (CaCLH) cDNA library screening with degenerate probes E. coli Isolated the first chlorophyllase gene; confirmed enzyme activity. pnas.orgnih.gov
Chlorophyllase (CLH) Arabidopsis thaliana (AtCLH1, AtCLH2) Homology-based cloning E. coli Identified two chlorophyllase isozymes with different characteristics. pnas.org
Chlorophyllase (CLH) Camellia sinensis (CsCLHs) cDNA sequencing from albino tea leaves - Identified three chlorophyllase genes with differential expression. tea-science.com
This compound oxygenase (CAO) Arabidopsis thaliana - E. coli Confirmed the enzyme's role in chlorophyll b biosynthesis. nih.gov
This compound oxygenase (CAO) Rice (Oryza sativa; PGL) Map-based cloning - A mutation in this gene causes a pale green leaf phenotype. oup.com
This compound oxygenase (CAO) Acaryochloris marina (transformant) Conjugal gene transfer A. marina Introduction of the gene led to the synthesis of a novel chlorophyll. oup.com
Chlorophyll synthase (CHLG) Rice (Oryza sativa; YGL1) Map-based cloning E. coli A missense mutation reduced the enzyme's esterification activity. nih.gov

Mutagenesis and Protein Localization Studies

Site-directed mutagenesis is a powerful technique to investigate the function of specific amino acid residues within an enzyme. neb.comslideshare.netwikipedia.org This method involves introducing specific, targeted changes to the DNA sequence of a gene. neb.comwikipedia.org By expressing the mutated gene and analyzing the resulting protein, researchers can deduce the role of individual amino acids in substrate binding, catalysis, and protein stability. For instance, site-directed mutagenesis studies on NADPH:protochlorophyllide (B1199321) oxidoreductase (POR), an enzyme involved in the synthesis of this compound, have been used to examine the roles of conserved cysteine residues in its catalytic mechanism. researchgate.netcapes.gov.br In one study, changing specific cysteine residues to alanine (B10760859) in PORB from Arabidopsis thaliana and expressing these mutants helped to elucidate their function. researchgate.net

Understanding the subcellular localization of enzymes is crucial for comprehending their physiological function within the complex environment of a plant cell. uzh.ch Various techniques are employed to determine where a protein resides. One common method is to fuse the protein of interest with a fluorescent reporter, such as Green Fluorescent Protein (GFP), and observe its location in living cells using confocal microscopy. nih.gov

Localization studies have revealed that enzymes involved in this compound metabolism are distributed across different cellular compartments. For example, studies on chlorophyllase (CLH) have shown varied localization. While some research indicated that cloned CLH proteins were soluble, others predicted their localization to the chloroplast or even the cytoplasm. nih.govuzh.ch In Arabidopsis, AtCLH2 possesses a typical chloroplast signal sequence, whereas AtCLH1 does not. pnas.orgnih.gov In citrus, in situ immunofluorescence has been used to show that chlorophyllase expression correlates with chlorophyll breakdown at a cellular level. oup.com

This compound oxygenase (CAO) has been found on both the chloroplast envelope and thylakoid membranes in mature chloroplasts. nih.govnih.govnih.gov In dark-grown Chlamydomonas reinhardtii cells, CAO was localized specifically to the inner membrane of the chloroplast envelope. nih.gov This dual localization suggests a complex regulation of chlorophyll b synthesis. frontiersin.org Studies using GFP fusion proteins in Arabidopsis have shown that different domains of the CAO protein can influence its localization and stability. nih.gov The N-terminal domain, for instance, appears to confer protein instability in response to chlorophyll b accumulation. nih.gov

Table 2: Protein Localization of Enzymes in this compound Metabolism

Enzyme Organism Methodology Subcellular Localization Key Finding Reference(s)
Chlorophyllase (CLH) Arabidopsis thaliana Sequence analysis AtCLH1: Cytoplasm (predicted), AtCLH2: Chloroplast (predicted) Isozymes may have different sites of action. pnas.orgnih.gov
Chlorophyllase (CLH) Citrus In situ immunofluorescence Flavedo cells Chlase expression correlates with chlorophyll degradation during fruit ripening. oup.com
This compound oxygenase (CAO) Arabidopsis thaliana GFP fusion, confocal microscopy Chloroplast envelope and thylakoid membranes The N-terminal domain affects protein stability. nih.gov
This compound oxygenase (CAO) Pea, Chlamydomonas reinhardtii GFP fusion, confocal microscopy Chloroplast envelope and thylakoid membranes Supports the envelope membranes as the initial site of Chl b synthesis. nih.gov

Occurrence and Distribution of Chlorophyllide a Across Photosynthetic Organisms

Presence in Higher Plants and Green Algae

In higher plants and green algae, Chlorophyllide a is a transient but essential precursor to Chlorophyll (B73375) a, the most abundant photosynthetic pigment. The final step in the biosynthesis of Chlorophyll a involves the esterification of the propionic acid side chain of this compound with a long-chain isoprenoid alcohol, typically phytol (B49457), a reaction catalyzed by the enzyme chlorophyll synthase. wikipedia.orgnih.gov

The concentration of free this compound in healthy, green leaves is generally low. For instance, studies have reported this compound levels of 182 nmol/g fresh weight in Melia azedarach, 92 nmol/g in Pisum sativum (pea), and 78 nmol/g in Citrus sinensis (sweet orange) leaves. nih.gov These low steady-state concentrations reflect its rapid conversion to chlorophyll. However, under certain conditions, such as during the initial stages of greening in etiolated seedlings exposed to light, the pool of this compound can transiently increase. nih.gov

The synthesis of this compound from its precursor, protochlorophyllide (B1199321), is a critical regulatory point in the chlorophyll biosynthetic pathway in angiosperms. This reaction is predominantly light-dependent and is catalyzed by the enzyme light-dependent protochlorophyllide oxidoreductase (LPOR). nih.govbiorxiv.org In contrast, most algae, along with non-vascular plants, also possess a light-independent (dark-operative) protochlorophyllide oxidoreductase (DPOR), allowing them to synthesize chlorophyll and green in the dark. nih.gov

This compound Concentration in Selected Higher Plants

OrganismCommon NameThis compound Concentration (nmol/g fresh weight)
Melia azedarachChinaberry182
Pisum sativumPea92
Citrus sinensisSweet Orange78

Detection in Cyanobacteria and Prochlorophytes

This compound is also a key metabolic intermediate in cyanobacteria, the progenitors of chloroplasts in eukaryotic photosynthetic organisms. nih.gov Similar to plants and green algae, cyanobacteria utilize this compound as the immediate precursor for Chlorophyll a. The measurement of chlorophyll a, and by extension its precursor pathways involving this compound, is a common method to estimate phytoplankton biomass in aquatic environments. limnoloan.orgsdstate.edu

Prochlorophytes are a fascinating group of cyanobacteria that are unique in their possession of both chlorophyll a and chlorophyll b, pigments previously thought to be exclusive to green algae and higher plants. oup.comnih.gov The presence of chlorophyll b in prochlorophytes implies the existence of a metabolic pathway to synthesize it, which involves the conversion of this compound. The enzyme responsible for this conversion is this compound oxygenase (CAO). nih.govnih.gov Therefore, the detection of this compound is implicit in the understanding of the photosynthetic apparatus of these organisms.

Spectrophotometric and chromatographic methods, such as high-performance liquid chromatography (HPLC), are standard techniques for the detection and quantification of chlorophylls (B1240455) and their precursors, including this compound, in cyanobacteria and prochlorophytes. researchgate.netalsenvironmental.co.uk These methods allow for the separation and identification of different pigments based on their spectral properties and retention times.

Photosynthetic Pigments and this compound Metabolism in Cyanobacteria and Prochlorophytes

Organism GroupKey Photosynthetic PigmentsSignificance of this compound
CyanobacteriaChlorophyll a, PhycobiliproteinsDirect precursor to Chlorophyll a.
ProchlorophytesChlorophyll a, Chlorophyll bPrecursor to both Chlorophyll a and, via the action of this compound oxygenase, Chlorophyll b.

Evolutionary Aspects of this compound Metabolism across Diverse Lineages

The metabolic pathways involving this compound provide a fascinating window into the evolution of photosynthesis. The enzymes that catalyze the reactions upstream and downstream of this compound have distinct evolutionary histories.

The reduction of protochlorophyllide to this compound is catalyzed by two non-homologous enzymes: the light-independent (dark-operative) protochlorophyllide oxidoreductase (DPOR) and the light-dependent protochlorophyllide oxidoreductase (LPOR). oup.comnih.gov DPOR is considered the more ancient of the two, having likely evolved in the anoxygenic environment of early Earth. nih.gov LPOR is thought to have evolved later, in an ancestor of cyanobacteria, as a response to the increasing levels of atmospheric oxygen, which can inactivate the oxygen-sensitive DPOR. biorxiv.orgoup.com The genes for LPOR are believed to have been transferred to eukaryotic photosynthetic organisms through endosymbiosis. nih.gov

The evolution of chlorophyll b synthesis, which proceeds from this compound, is another significant evolutionary development. The enzyme responsible, this compound oxygenase (CAO), has undergone structural changes during the evolution of photosynthetic organisms. nih.govnih.govdntb.gov.ua For example, in the prasinophyte Micromonas, the CAO enzyme is split into two separate proteins, both of which are required for chlorophyll b synthesis. nih.gov This is in contrast to the single polypeptide chain found in higher plants.

Furthermore, phylogenetic analyses of enzymes in the chlorophyll cycle, such as 7-hydroxymethyl chlorophyll a reductase (HCAR), suggest that they evolved from enzymes with different primary functions in cyanobacteria. nih.govoup.com For instance, HCAR is thought to have evolved from the cyanobacterial enzyme 3,8-divinyl chlorophyllide reductase (DVR), which originally functioned in the reduction of a vinyl group in the chlorophyll biosynthetic pathway. nih.govoup.com This highlights the role of enzyme promiscuity and gene duplication in the evolution of new metabolic capabilities.

Key Evolutionary Events in this compound Metabolism

Metabolic StepEnzyme(s)Evolutionary Significance
Protochlorophyllide to this compoundDPOR and LPORDPOR is the ancestral, oxygen-sensitive enzyme. LPOR evolved in cyanobacteria as an oxygen-tolerant alternative.
This compound to Chlorophyllide bThis compound oxygenase (CAO)Structural evolution of CAO is linked to the acquisition of new light-harvesting systems in different lineages.
Chlorophyll Cycle Enzymese.g., HCAREvolved from ancestral cyanobacterial enzymes with different primary functions, demonstrating the role of enzyme promiscuity in metabolic evolution.

Future Research Directions and Unresolved Questions in Chlorophyllide a Biology

Elucidation of Novel Regulatory Mechanisms in Chlorophyllide a Homeostasis

The maintenance of appropriate levels of this compound, a process known as homeostasis, is crucial for plant health. An excess of this and other chlorophyll (B73375) precursors can lead to phototoxicity, while an insufficient supply limits photosynthetic capacity. Future research is increasingly focused on uncovering the intricate regulatory networks that govern its synthesis and degradation.

A significant area of investigation is the post-translational modification of enzymes involved in the chlorophyll biosynthesis pathway. Recent studies have revealed that post-translational regulation plays a critical role, yet many mechanisms remain unknown. doi.orgnih.gov For instance, research on Arabidopsis has shown that the acetylation of NADPH:protochlorophyllide (B1199321) oxidoreductase A (PORA), the enzyme that catalyzes the light-dependent conversion of protochlorophyllide to this compound, is a novel regulatory mechanism. doi.orgnih.gov The acetylation level of PORA increases in response to light, and specific lysine (B10760008) residues, such as K390, are crucial for its function. doi.org Histone deacetylases (HDACs) are thought to regulate PORA acetylation, providing a mechanism for plants to fine-tune chlorophyll synthesis in response to light cues. doi.orgnih.gov Unraveling the full scope of such modifications, including phosphorylation, ubiquitination, and SUMOylation, on this compound-related enzymes is a key future direction.

Furthermore, understanding the complex interplay of transcriptional and retrograde signaling pathways is paramount. nih.gov While many genes encoding the enzymes for tetrapyrrole biosynthesis (TBS) are known, the specific factors that control their expression in response to developmental and environmental signals are not fully elucidated. nih.gov Unresolved questions include how the cell coordinates the expression of nuclear-encoded TBS enzymes with the needs of the chloroplast and how different signaling molecules, like phytohormones, integrate to control this compound levels. nih.gov The identification of novel transcription factors and regulatory elements will be essential. mdpi.com

Key Unresolved Questions:

What is the full spectrum of post-translational modifications that regulate the activity of enzymes in the this compound synthesis and degradation pathways?

How do different environmental signals converge on the regulatory networks controlling this compound homeostasis?

What are the precise molecular mechanisms of retrograde signaling from the chloroplast to the nucleus for regulating TBS gene expression? nih.gov

How does the recently discovered regulatory module involving histone deacetylases and PORA integrate with other known regulatory pathways? doi.org

Advanced Imaging and In Vivo Spectroscopic Techniques for this compound Dynamics

Visualizing the spatial and temporal dynamics of this compound and its associated protein complexes within living cells is a significant challenge that holds the key to a deeper understanding of its biology. The development and application of advanced imaging and spectroscopic techniques are critical frontiers in this research.

Traditional methods often rely on bulk measurements from tissue extracts, which obscure the subcellular localization and dynamic behavior of molecules. bibliotekanauki.pl Future research will increasingly employ super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), to visualize the organization of this compound-synthesizing enzyme complexes at the nanometer scale. drugtargetreview.com Combining these techniques with fluorescent protein tagging of interacting proteins will allow for the direct observation of complex assembly and disassembly in response to stimuli like light. drugtargetreview.com Ghost imaging is another advanced technique that could enhance imaging speed, potentially allowing for the capture of rapid processes in living cells. drugtargetreview.com

In vivo spectroscopy offers a powerful, non-invasive way to study the dynamics of this compound. bibliotekanauki.pl Time-resolved fluorescence and absorption spectroscopy can probe the excited-state dynamics of chlorophyll precursors like protochlorophyllide as they are converted to this compound. acs.org These techniques can reveal how the protein environment influences the photochemical reaction catalyzed by LPOR. acs.org Further development of in vivo spectroscopic methods, such as combining them with imaging (hyperspectral imaging) or using advanced techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) with targeted probes, could provide unprecedented insights into the metabolic flux and regulation of the this compound pool in real-time. iu.eduoaepublish.comfrontiersin.org

Emerging Techniques and Their Potential Application:

Super-Resolution Microscopy (e.g., STORM, PALM): To visualize the nanoscale organization of this compound biosynthetic complexes within chloroplast membranes.

Hyperspectral Imaging (HSI): To map the distribution and relative concentrations of this compound and other pigments within cells and tissues without the need for contrast agents. oaepublish.com

Time-Resolved Spectroscopy (Visible and Mid-Infrared): To study the ultrafast dynamics of the conversion of protochlorophyllide to this compound and understand the catalytic mechanism of POR in its native environment. acs.org

Advanced In Vivo Imaging (MRI, PET): Development of specific molecular probes could enable the quantitative imaging of this compound pools and pathway flux throughout a whole plant or organ. iu.edufrontiersin.org

Biotechnological Applications and Engineering of this compound Pathways for Enhanced Photosynthesis

The manipulation of the this compound pathway holds significant promise for biotechnological applications, particularly for enhancing photosynthetic efficiency and improving crop yields. ontosight.ai Since this compound is the direct precursor to both chlorophyll a and chlorophyll b, engineering the enzymes that act upon it can have profound effects on the photosynthetic apparatus. wikipedia.org

A major focus of research is the engineering of the light-harvesting antenna size. mdpi.com The antenna, composed of light-harvesting chlorophyll-protein complexes (LHCs), can be a limiting factor in photosynthesis, especially under high light conditions where excess absorbed energy can be damaging. mdpi.com By modulating the chlorophyll a/b ratio, the size of the antenna can be optimized. This is often achieved by altering the expression or activity of this compound oxygenase (CAO), the enzyme that converts this compound to a precursor of chlorophyll b. mdpi.comnih.govoup.com Studies have shown that both reducing and increasing CAO expression can enhance photosynthesis and biomass accumulation, depending on the plant species and growth conditions. oup.comnih.gov For example, overexpressing CAO in tobacco led to increased electron transport rates and CO2 fixation. oup.com Conversely, reducing CAO expression in some microalgae increased photosynthetic rates under high light. nih.gov

Future biotechnological research will likely involve more sophisticated synthetic biology approaches. mdpi.com This could include the design of novel regulatory circuits to dynamically control CAO expression in response to changing light conditions, thereby maintaining an optimal antenna size at all times. mdpi.com Furthermore, engineering the this compound pathway could be used to produce novel chlorophyll derivatives with altered light-absorbing properties, potentially expanding the solar spectrum usable for photosynthesis into the far-red region. nih.gov These strategies, guided by computational modeling and artificial intelligence, represent a powerful avenue for developing more productive and resilient crops and microalgae for biofuels and other bioproducts. mdpi.com

Q & A

Q. How can Chlorophyllide a be purified from plant extracts, and what analytical methods validate its purity?

this compound purification typically involves column chromatography using silica gel with gradient elution (e.g., n-hexane/acetone mixtures). The eluent composition (e.g., 0.3:1 n-hexane/acetone) is critical for isolating polar fractions . Purity is validated via HPLC under isocratic conditions (e.g., acetonitrile/methanol/ethyl acetate mobile phase, 430 nm detection), ensuring separation from chlorophylls and degradation products . Researchers should monitor retention times and peak symmetry to confirm purity.

Q. What spectroscopic techniques are used to identify this compound and distinguish it from chlorophylls?

UV-Vis spectroscopy (absorption maxima ~430 nm and 665 nm) and fluorescence spectroscopy (emission at 673 nm) are standard for preliminary identification. High-resolution techniques like HPLC coupled with photodiode array detectors or mass spectrometry (LC-MS) provide structural confirmation and differentiation from chlorophyll a/b . Comparative analysis with authentic standards is essential to avoid misidentification due to overlapping spectral profiles .

Q. What are the key enzymatic pathways involved in this compound biosynthesis?

this compound is synthesized via two pathways:

  • Light-dependent pathway : NADPH:protochlorophyllide oxidoreductase (POR) catalyzes protothis compound reduction to this compound using light energy .
  • Light-independent pathway : Dark-operative protochlorophyllide oxidoreductase (DPOR) enables synthesis in non-photosynthetic tissues or low-light conditions . Experimental validation requires mutants lacking POR/DPOR and isotopic labeling (e.g., [14C] precursors) to track pathway activity .

Advanced Research Questions

Q. How can researchers design experiments to track this compound incorporation into chlorophyll-protein complexes?

Radiolabeling (e.g., [14C]this compound) combined with sucrose density gradient centrifugation isolates chlorophyll-protein complexes (e.g., LHCII, PSI). Subsequent HPLC analysis of chlorophylls from gradient bands confirms esterification and integration into complexes . Controls must exclude stromal factors to verify membrane-localized assembly processes .

Q. What methodological strategies prevent artifactual this compound formation during chlorophyll extraction?

this compound can form artifactually via chlorophyllase activity during prolonged extraction. Microwave-assisted solvent extraction (e.g., 30-second bursts at 500 W) minimizes degradation by rapidly inactivating enzymes . Validating protocols requires comparing fresh vs. stored extracts and quantifying degradation kinetics using time-series HPLC .

Q. How do this compound and chlorophyll a differ in their roles in photosynthetic complexes, and how can these differences be experimentally probed?

this compound lacks the phytol tail, affecting its integration into thylakoid membranes. Comparative studies using etiolated mutants (e.g., Arabidopsis mutants accumulating protochlorophyllide) and reconstitution assays with isolated apoproteins (e.g., LHCII) can elucidate structural requirements for binding . Fluorescence lifetime imaging microscopy (FLIM) further resolves spatial distribution differences in vivo .

Q. How should researchers resolve contradictions in this compound quantification across studies?

Discrepancies often arise from extraction methods (e.g., solvent polarity affecting chlorophyllase activity) or calibration standards. A standardized protocol includes:

  • Using internal standards (e.g., pheophytin a) to correct for recovery losses .
  • Cross-validating results with multiple detection methods (HPLC, spectrophotometry) .
  • Reporting extraction conditions (time, temperature, solvent) to enable reproducibility .

Methodological Considerations for Data Interpretation

  • Spectral Interference : this compound’s fluorescence overlaps with chlorophyll degradation products. Deconvolution algorithms (e.g., Gaussian fitting) improve accuracy in mixed samples .
  • Enzyme Kinetics : Chlorophyllase activity assays (pH 7.5, 25°C) should accompany extraction to quantify artifactual conversion rates .
  • Mutant Controls : Use POR/DPOR knockout lines to isolate pathway-specific contributions to this compound pools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.